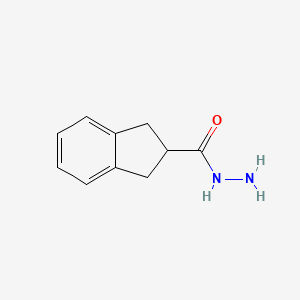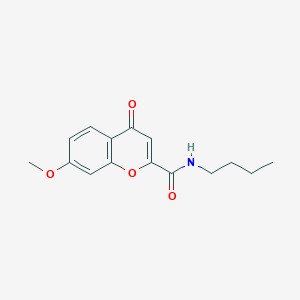
N-butyl-7-methoxy-4-oxochromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-7-methoxy-4-oxochromene-2-carboxamide is a synthetic organic compound belonging to the chromone family Chromones are benzopyran derivatives known for their diverse biological activities and presence in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-methoxy-4-oxochromene-2-carboxamide typically involves a multi-step process:
Formation of the Chromone Core: The initial step involves the synthesis of the chromone core, which can be achieved through the cyclization of appropriate precursors such as acetophenone derivatives.
Amidation: The final step involves the amidation reaction where the carboxylic acid derivative of the chromone is reacted with butylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as flash chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-7-methoxy-4-oxochromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-butyl-7-methoxy-4-oxochromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-butyl-7-methoxy-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
- 7-Methoxy-4-oxo-N-methyl-4H-chromene-2-carboxamide
- 7-Methoxy-4-oxo-N-ethyl-4H-chromene-2-carboxamide
Uniqueness
N-butyl-7-methoxy-4-oxochromene-2-carboxamide stands out due to its unique butyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
N-butyl-7-methoxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-16-15(18)14-9-12(17)11-6-5-10(19-2)8-13(11)20-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,18) |
Clé InChI |
HEWHGUSWGJHUJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
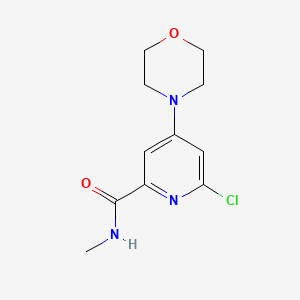
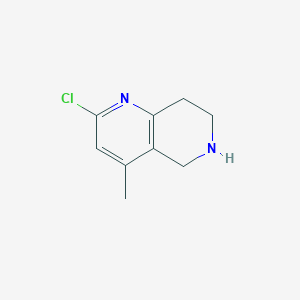
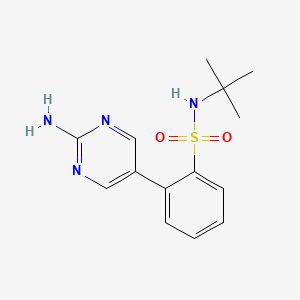
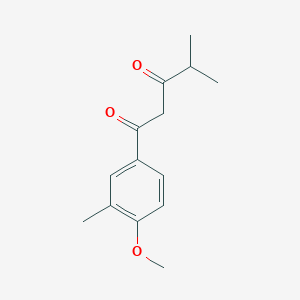
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)
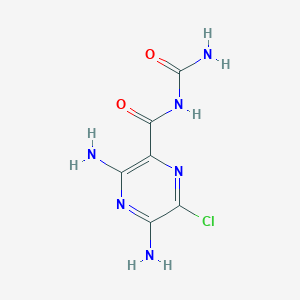
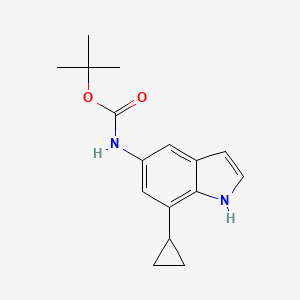


![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
